Physicochemical Differentiation from 4-Bromo Analog
The target compound exhibits a 46.9 Da higher molecular weight and an estimated 0.2-unit increase in XlogP compared to the direct 4-bromo analog 2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine (CAS 2091138-73-5) . TPSA is identical (43.6 Ų) because both share the same heterocyclic topology. The heavier iodine atom and its greater polarizability contribute to enhanced lipophilicity without altering hydrogen-bonding capacity, a profile that can shift a compound along the permeability–solubility axis in cellular assays.
| Evidence Dimension | Molecular weight, lipophilicity (XlogP), and TPSA |
|---|---|
| Target Compound Data | MW = 328.02 Da; XlogP = 1.5 (predicted); TPSA = 43.6 Ų |
| Comparator Or Baseline | 2-(4-Bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine: MW = 281.15 Da; XlogP ≈ 1.3 (predicted); TPSA = 43.6 Ų |
| Quantified Difference | ΔMW = +46.87 Da; ΔXlogP ≈ +0.2; ΔTPSA = 0 |
| Conditions | Predicted values from Chem960 (target) and Xiyuan-Bio (bromo analog); XlogP estimated via fragment-based method |
Why This Matters
A 47-Da mass increment and 0.2 logP unit shift can alter membrane permeability and metabolic stability in cell-based assays, making the iodo compound a distinct tool for SAR studies where fine-tuning lipophilicity is critical.
